N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5OS2/c18-11-3-1-4-12(9-11)19-15(24)10-26-16-7-6-14-20-21-17(23(14)22-16)13-5-2-8-25-13/h1-9H,10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRCTUMKDWVRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the thiophene ring and the fluorophenyl group. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of certain bonds or reduction of functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has shown promise in various pharmacological studies:
- Anti-Cancer Activity : Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47e | T47D | 43.4 |
| 47f | HCT-116 | 6.2 |
These findings suggest that modifications in the triazole structure can enhance anti-cancer activity .
- Anti-inflammatory Properties : The compound's ability to inhibit key enzymes involved in inflammation has been explored through in silico studies. Molecular docking studies indicate potential interactions with targets such as 5-lipoxygenase (5-LOX), which is crucial in inflammatory processes .
Material Science
The compound serves as a building block for synthesizing more complex materials with unique properties. Its reactivity allows for the development of novel polymers and specialty chemicals that may have applications in electronics or nanotechnology.
Biological Studies
The structural features of this compound make it an interesting candidate for studying enzyme interactions and protein binding dynamics. Its ability to modulate biological pathways can lead to insights into disease mechanisms and therapeutic strategies.
Case Study 1: Anti-Cancer Activity Evaluation
In a study assessing the anti-cancer potential of triazole derivatives, this compound was tested against several cancer cell lines. The results demonstrated that structural modifications significantly influenced cytotoxicity profiles.
Case Study 2: In Silico Docking Studies
In silico molecular docking studies provided insights into the binding affinity of the compound with various biological targets. The docking simulations indicated strong binding interactions with critical enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide include:
- Ethyl 3-(furan-2-yl)propionate
- Vanillin acetate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a fluorophenyl group, a thiophene ring, and a triazolopyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial fields. This article reviews the biological activity of this compound, focusing on its cytotoxic properties and mechanisms of action based on recent studies.
Chemical Structure
The compound features a combination of a fluorophenyl group, a thiophene moiety, and a triazolopyridazine scaffold linked via a sulfanyl acetamide. This unique structure may contribute to its diverse biological activities.
Cytotoxic Properties
Recent studies have evaluated the cytotoxic effects of various derivatives of thiadiazole and triazole compounds, which are structurally similar to this compound. The following table summarizes key findings regarding the IC50 values against different cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | SK-MEL-2 | 4.27 | |
| Compound B | MCF-7 | 0.28 | |
| Compound C | A549 | 0.52 | |
| Compound D | K562 | 7.4 | |
| N-(3-fluorophenyl)-2-{...} | Various (in silico) | TBD | Current Study |
The biological activity of this compound may be attributed to its interaction with cellular targets such as tubulin and various protein kinases. Molecular docking studies have indicated that similar compounds can form significant hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition of cell proliferation and induction of apoptosis.
Case Study: Interaction with Tubulin
A study involving related thiadiazole derivatives demonstrated that these compounds could effectively inhibit tubulin polymerization, which is crucial for cancer cell division. The binding affinity was assessed using molecular docking techniques that revealed critical interactions between the compounds and tubulin's active site.
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have shown promise in antimicrobial applications. For instance, triazolopyridazine derivatives have been reported to exhibit activity against various pathogens:
Q & A
Q. What synthetic routes are reported for synthesizing N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?
The compound’s synthesis likely involves modular assembly of the triazolo[4,3-b]pyridazine core, followed by sulfanylacetamide coupling. Key steps include:
- Triazolo-pyridazine formation : Cyclization of hydrazine derivatives with pyridazine precursors, as seen in analogous triazolopyridazine syntheses (e.g., via POCl₃-mediated cyclization) .
- Thiolation : Introduction of the sulfanyl group via nucleophilic substitution or oxidative coupling, as demonstrated in structurally related acetamide derivatives .
- Acetamide coupling : Amidation using activated esters (e.g., HATU/DMAP) to attach the 3-fluorophenyl moiety .
Validation : Purity (>95%) is typically confirmed via HPLC, with structural elucidation by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized to confirm its structural integrity?
Q. What preliminary biological screening assays are recommended for this compound?
- Cancer stem cell (CSC) assays : Test tumorsphere formation inhibition, given the activity of related triazolopyridazines in disrupting Lin-28/let-7 interactions and inducing CSC differentiation .
- Kinase/bromodomain inhibition : Screen against BRD4 or other epigenetic targets, as triazolopyridazines are known bromodomain inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Q. How to resolve contradictions in biological activity data across assays?
Q. What strategies validate the compound’s target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm binding to BRD4 or Lin-28 by measuring protein thermal stability shifts post-treatment .
- Knockdown/rescue experiments : Use siRNA to silence putative targets (e.g., BRD4) and assess whether compound efficacy is abolished .
- Bioluminescence resonance energy transfer (BRET) : Monitor real-time disruption of Lin-28/let-7 interactions in live cells .
Methodological Considerations
Q. How to design a flow-chemistry protocol for scalable synthesis?
- Reactor setup : Use a continuous-flow system with temperature-controlled zones for cyclization and amidation steps, reducing side reactions .
- Process optimization : Apply Design of Experiments (DoE) to variables (e.g., residence time, reagent stoichiometry) for ≥90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
